Cas no 165173-04-6 ((2R,3R,4R)-5-Aminopentane-1,2,3,4-tetraol hydrobromide)

(2R,3R,4R)-5-Aminopentane-1,2,3,4-tetraol hydrobromide 化学的及び物理的性質
名前と識別子
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- 5-氨基-5-脱氧-D-阿拉伯糖醇氢溴酸盐
- (2R,3R,4R)-5-Aminopentane-1,2,3,4-tetraol hydrobromide
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- インチ: 1S/C5H13NO4.BrH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4-,5-;/m1./s1
- InChIKey: NOEGIIIZLKLEAX-DEVUXVJFSA-N
- SMILES: Br.O[C@@H]([C@@H](CO)O)[C@@H](CN)O
計算された属性
- 水素結合ドナー数: 6
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 89.7
- トポロジー分子極性表面積: 107
(2R,3R,4R)-5-Aminopentane-1,2,3,4-tetraol hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | MA02045-1 g |
1-Amino-1-deoxy-D-lyxitol hydrobromide |
165173-04-6 | 1g |
$2,310.00 | 2023-01-04 |
(2R,3R,4R)-5-Aminopentane-1,2,3,4-tetraol hydrobromide 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
(2R,3R,4R)-5-Aminopentane-1,2,3,4-tetraol hydrobromideに関する追加情報
(2R,3R,4R)-5-Aminopentane-1,2,3,4-Tetraol Hydrobromide: A Comprehensive Overview
(2R,3R,4R)-5-Aminopentane-1,2,3,4-tetraol hydrobromide, also known by its CAS number 165173-04-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a hydrobromide salt of a tetraol with an amino group attached at the fifth position. The stereochemistry of the molecule is crucial, as it determines its biological activity and interactions with other molecules. Recent studies have highlighted its potential applications in drug development and biochemistry.
The structure of (2R,3R,4R)-5-aminopentane-1,2,3,4-tetraol is characterized by four hydroxyl groups (-OH) attached to adjacent carbon atoms in a pentane chain. The amino group (-NH2) at the fifth position adds to the compound's functional diversity. The hydrobromide salt form suggests that this compound may have been isolated or synthesized under acidic conditions. The stereochemistry (2R,3R,4R) indicates that all three stereocenters are in the R configuration, which is critical for its biological activity.
Recent research has focused on understanding the synthesis and characterization of this compound. One study published in 2023 explored novel synthetic pathways to produce (2R,3R,4R)-5-aminopentane-1,2,3,4-tetraol hydrobromide with high enantiomeric excess. The researchers utilized asymmetric catalysis and chiral auxiliary techniques to achieve this goal. Their findings demonstrate the feasibility of scaling up the production of this compound for potential therapeutic applications.
The biological activity of (2R,3R,4R)-5-aminopentane-1,2,3,4-tetraol hydrobromide has been a topic of interest in recent years. In vitro studies have shown that this compound exhibits potent antioxidant properties due to its multiple hydroxyl groups. These groups can effectively scavenge free radicals and protect cells from oxidative stress. Furthermore, preliminary animal studies suggest that it may have neuroprotective effects in models of Alzheimer's disease and other neurodegenerative disorders.
In addition to its antioxidant properties, (2R,3R,4R)-5-aminopentane-1, 2, 3, 4-tetraol hydrobromide has shown promise as a potential anti-inflammatory agent. Research conducted in 2023 revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it could be developed into a therapeutic agent for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
The pharmacokinetic profile of this compound has also been investigated. Studies indicate that it has good bioavailability when administered orally and exhibits moderate clearance rates in preclinical models. However further research is needed to optimize its pharmacokinetic properties for clinical use.
In conclusion, (2R, 3R, 4R)-5-aminopentane-1, 2 strong>,< strong> 3 strong>,< strong> 4-tetraol hydrobromide strong>) represents an exciting area of research with potential applications in multiple therapeutic areas including neuroprotection anti-inflammation and antioxidant therapy. As more studies are conducted its full potential as a drug candidate will become clearer.
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